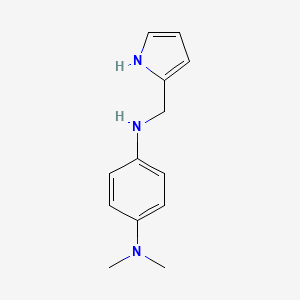
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a morpholinopyrimidine moiety, and a urea linkage
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Morpholinopyrimidine Intermediate: The 6-methyl-2-morpholinopyrimidine intermediate is synthesized through a series of condensation and cyclization reactions.
Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with the morpholinopyrimidine intermediate in the presence of a suitable coupling agent, such as carbodiimide, to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea can be compared with other urea derivatives, such as:
1-(3-Chlorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea: Similar structure but with a bromine atom instead of fluorine.
1-(3-Methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-12-9-15(21-16(20-12)23-5-7-25-8-6-23)11-19-17(24)22-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H2,19,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVOCJMKANBIOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)

![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)
![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)
![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)



![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)
![2-(7,8-Dihydro-1h,6h-[1,4]dioxepino[2',3':4,5]benzo[1,2-d]imidazol-2-yl)guanidine hydrochloride](/img/structure/B2385856.png)
